molecular formula C11H18O5 B8323873 Isopropyl 1-formyl-3,3-dimethoxycyclobutanecarboxylate

Isopropyl 1-formyl-3,3-dimethoxycyclobutanecarboxylate

Cat. No. B8323873
M. Wt: 230.26 g/mol
InChI Key: QSOITQCDPQCFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273058B2

Procedure details

To a solution of isopropyl 1-(hydroxymethyl)-3,3-dimethoxycyclobutanecarboxylate (2.3 g, 9.90 mmol) in DCM (45 mL) was added iodosobenzene diacetate (4.78 g, 14.85 mmol) and TEMPO (0.155 g, 0.990 mmol) and the mixture was stirred at RT for 8 h. The reaction mass was diluted with DCM (25 mL), washed with and a 10% aq. solution of NaHCO3, dried over Na2SO4, filtered and the filtrate concentrated. The crude product was purified by silica gel chromatography (40 g REDISEP® column, eluting with 5% MeOH in CHCl3). Fractions containing the product were combined and evaporated to afford Intermediate 304A as a pale yellow liquid (1.3 g, 57%). 1H NMR (300 MHz, DMSO-d6) δ ppm 9.62 (s, 1H), 4.96 (s, 1H), 3.04 (d, J=7.18 Hz, 6H), 2.59-2.66 (m, 2H), 2.47 (m, 2H), 1.20 (d, J=6.42 Hz, 6H).
Name
isopropyl 1-(hydroxymethyl)-3,3-dimethoxycyclobutanecarboxylate
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
iodosobenzene diacetate
Quantity
4.78 g
Type
reactant
Reaction Step One
Name
Quantity
0.155 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([C:11]([O:13][CH:14]([CH3:16])[CH3:15])=[O:12])[CH2:6][C:5]([O:9][CH3:10])([O:7][CH3:8])[CH2:4]1.C(O)(=O)C.C(O)(=O)C.I(C1C=CC=CC=1)=O.CC1(C)N([O])C(C)(C)CCC1>C(Cl)Cl>[CH:2]([C:3]1([C:11]([O:13][CH:14]([CH3:16])[CH3:15])=[O:12])[CH2:6][C:5]([O:7][CH3:8])([O:9][CH3:10])[CH2:4]1)=[O:1] |f:1.2.3,^1:36|

Inputs

Step One
Name
isopropyl 1-(hydroxymethyl)-3,3-dimethoxycyclobutanecarboxylate
Quantity
2.3 g
Type
reactant
Smiles
OCC1(CC(C1)(OC)OC)C(=O)OC(C)C
Name
iodosobenzene diacetate
Quantity
4.78 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.I(=O)C1=CC=CC=C1
Name
Quantity
0.155 g
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with and a 10% aq. solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (40 g REDISEP® column, eluting with 5% MeOH in CHCl3)
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.